1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a hydroxyphenylpropyl group and a methoxyphenethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. For instance, the reaction between 3-hydroxy-3-phenylpropylamine and 4-methoxyphenethyl isocyanate under controlled conditions can yield the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or acetonitrile.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ureas or ethers.
Scientific Research Applications
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, altering their activity. The hydroxy and methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-3-phenylpropyl)-3-(4-hydroxyphenethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Hydroxy-3-phenylpropyl)-3-(4-chlorophenethyl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-9-7-15(8-10-17)11-13-20-19(23)21-14-12-18(22)16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOPCNCFLXXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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